2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol
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Overview
Description
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is a heterocyclic compound that combines the structural features of benzothiazole and quinazoline. These two moieties are known for their significant biological activities and are widely used in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with a quinazoline derivative to form the final product .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods reduce the need for hazardous solvents and reagents, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(Benzothiazol-2-yl)quinazolin-4-ol: Lacks the thiomethyl group, which may affect its biological activity.
2-(Benzothiazol-2-ylmethyl)quinazolin-4-ol: Contains a methyl group instead of a thiomethyl group, leading to different chemical properties.
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-one: The presence of a ketone group instead of a hydroxyl group alters its reactivity and biological activity.
Uniqueness
2-(Benzothiazol-2-ylthiomethyl)quinazolin-4-ol is unique due to the presence of both benzothiazole and quinazoline moieties, along with a thiomethyl group. This combination enhances its ability to interact with various biological targets and undergo diverse chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-21-16-18-12-7-3-4-8-13(12)22-16/h1-8H,9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJKIJVFGMXICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822411 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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